molecular formula C17H28N4OS B6097348 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide

Cat. No. B6097348
M. Wt: 336.5 g/mol
InChI Key: HCDRLZUXQGKBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide, commonly known as AZM475271, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of AZM475271 is not fully understood, but it is believed to act as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects
AZM475271 has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of T cells and B cells, reduce the production of pro-inflammatory cytokines, and promote the differentiation of regulatory T cells. Additionally, AZM475271 has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of AZM475271 is its high potency and selectivity for DHODH, which makes it a valuable tool for studying the role of pyrimidine nucleotides in various cellular processes. However, one limitation of AZM475271 is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the research and development of AZM475271. One area of interest is the potential use of the compound in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, the compound may have potential applications in the treatment of viral infections, such as hepatitis C and HIV. Finally, further studies are needed to optimize the pharmacokinetics and efficacy of AZM475271 in vivo.

Synthesis Methods

The synthesis of AZM475271 involves the condensation of 2-chloro-4-methyl-5-pyrimidineamine with 1-(2-mercaptoethyl)-2-methylacetamide in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with 1-azacycloheptan-2-one to yield the final product. The purity of the compound is determined by HPLC and NMR spectroscopy.

Scientific Research Applications

AZM475271 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and several research groups are currently investigating its efficacy in clinical trials.

properties

IUPAC Name

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-methylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4OS/c1-13(19-16(22)12-23-3)15-11-18-17(20-14(15)2)21-9-7-5-4-6-8-10-21/h11,13H,4-10,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDRLZUXQGKBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)CSC)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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